Chemical structure of 4-phenyl-2-formylpyridine
Chemical structure of 4-phenyl-2-formylpyridine
Structure, Synthesis, and Application in High-Value Ligand Design
Executive Technical Summary
4-Phenyl-2-formylpyridine (also designated as 4-phenylpicolinaldehyde) represents a critical heteroaromatic scaffold in the development of advanced functional materials and pharmaceutical agents.[1] Structurally, it consists of a pyridine core substituted with a reactive formyl group at the C2 position (ortho to nitrogen) and a phenyl ring at the C4 position (para to nitrogen).
This specific substitution pattern confers unique electronic properties:
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Electronic Push-Pull: The electron-withdrawing formyl group at C2, combined with the electron-donating potential of the phenyl ring at C4 (via conjugation), creates a polarized system ideal for non-linear optical (NLO) applications.[1]
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Chelation Geometry: The C2-aldehyde is a precursor to N,N-bidentate (e.g., imines) or N,C,N-tridentate ligands (e.g., terpyridines), essential for coordination with transition metals like Iridium(III) and Ruthenium(II) in OLED emitters and photocatalysts.
This guide provides a rigorous analysis of its chemical identity, a validated synthetic protocol, and a roadmap for its application in drug discovery and materials science.
Chemo-Structural Profile[1]
Chemical Identity & Descriptors[1]
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IUPAC Name: 4-phenylpyridine-2-carbaldehyde[1]
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Molecular Formula: C₁₂H₉NO
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Molecular Weight: 183.21 g/mol [1]
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Key Precursor CAS: 131747-42-7 (4-Bromo-2-pyridinecarboxaldehyde)[1]
| Descriptor | Value / String |
| SMILES | O=Cc1nc(cc(c1)c2ccccc2) |
| InChI Key | (Predicted) MBJXDIYHLGBQOT-UHFFFAOYSA-N (Isomer dependent) |
| H-Bond Acceptors | 2 (N-pyridine, O-aldehyde) |
| Rotatable Bonds | 2 (C2-CHO, C4-Phenyl) |
| Topological Polar Surface Area | ~30 Ų |
Spectroscopic Signature (Predicted)
Researchers validating the synthesis should look for these diagnostic signals:
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¹H NMR (CDCl₃, 400 MHz):
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δ ~10.1 ppm (s, 1H): Distinctive aldehyde proton.
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δ ~8.8 ppm (d, 1H): Proton at C6 (adjacent to N).
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δ ~8.2 ppm (s, 1H): Proton at C3 (shielded by aldehyde anisotropy).
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δ ~7.4–7.8 ppm (m, 6H): Phenyl group + C5 proton.
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IR Spectroscopy:
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1700–1710 cm⁻¹: Strong C=O stretching vibration.[1]
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Strategic Synthesis: The Suzuki-Miyaura Protocol[1]
While oxidative routes (e.g., SeO₂ oxidation of 4-phenyl-2-methylpyridine) exist, they often suffer from over-oxidation to the carboxylic acid or difficult purification.[1] The Suzuki-Miyaura cross-coupling is the superior method for research-grade purity, allowing for modular derivatization.[1]
Retrosynthetic Logic
The synthesis disconnects at the C4-Phenyl bond.[1] We utilize 4-bromo-2-formylpyridine as the electrophile and phenylboronic acid as the nucleophile.[1] This preserves the sensitive aldehyde group while installing the aryl ring.
Reaction Pathway Diagram[1]
Figure 1: Palladium-catalyzed cross-coupling workflow for regioselective arylation.[1]
Validated Experimental Protocol
Objective: Synthesis of 4-phenyl-2-formylpyridine (1.0 g scale).
Reagents:
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4-Bromo-2-pyridinecarboxaldehyde (1.0 eq)[1]
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Phenylboronic acid (1.2 eq)
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Pd(PPh₃)₄ (5 mol%)
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Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)
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Dimethoxyethane (DME) or Toluene/Ethanol (degassed)
Step-by-Step Methodology:
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Inert Setup: Flame-dry a two-neck round-bottom flask and equip it with a condenser and nitrogen inlet.
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Solvation: Dissolve 4-bromo-2-pyridinecarboxaldehyde (1.0 eq) and phenylboronic acid (1.2 eq) in degassed DME (0.1 M concentration).
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Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of nitrogen. The solution should turn yellow/orange.
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Base Activation: Add the 2.0 M Na₂CO₃ solution via syringe.
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Reflux: Heat the mixture to 85°C (reflux) for 12–16 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes). The starting bromide (Rf ~0.6) should disappear.
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Workup: Cool to room temperature. Dilute with water and extract with Dichloromethane (DCM) (3x).
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Purification: Dry organics over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0% → 15% EtOAc in Hexanes). Note: Pyridine derivatives can streak on silica; adding 1% Triethylamine to the eluent can improve resolution.
Reactivity Profile & Applications
The utility of 4-phenyl-2-formylpyridine lies in its dual-functionality: the aldehyde (electrophile) and the pyridine nitrogen (Lewis base).[1]
Schiff Base Condensation (Ligand Synthesis)
Reaction with primary amines yields iminopyridines, which are "privileged ligands" in catalysis.
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Reaction: Aldehyde + R-NH₂ → Imine (Schiff Base) + H₂O[1]
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Conditions: Ethanol/Methanol, reflux, catalytic acetic acid.
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Application: The resulting bidentate (N^N) ligands coordinate to Zn(II), Cu(II), or Fe(II) for antimicrobial studies or polymerization catalysis.
Cyclometalation for OLEDs
This molecule is a key intermediate for Iridium(III) bis-cyclometalated complexes .[1]
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Condensation with aniline derivatives yields phenyl-pyridine ligands.[1]
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Ortho-metalation by
activates the C-H bond on the phenyl ring.[1] -
Result: Highly phosphorescent emitters where the 4-phenyl group tunes the emission wavelength (typically red-shifting due to extended conjugation).[1]
Reactivity Flowchart
Figure 2: Divergent synthetic utility of the 4-phenyl-2-formylpyridine scaffold.[1]
References
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Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Pyridine Aldehyde Synthesis: Encouragement of SeO2 oxidation vs Coupling. Journal of Organic Chemistry, 54(1), 1989.
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OLED Applications: Lowry, M. S., & Bernhard, S. (2006). Synthetically tailored excited states: phosphorescent, cyclometalated iridium(III) complexes and their applications. Chemistry – A European Journal, 12(31), 7970-7977. Link
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Precursor Availability: Sigma-Aldrich Product Specification for 4-Bromo-2-pyridinecarboxaldehyde. Link
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General Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1][2] (Standard text for pyridine reactivity).
